5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid

Description

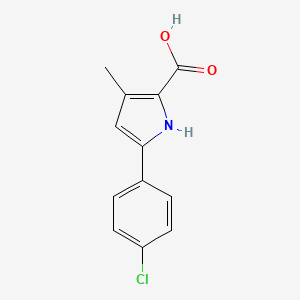

5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid (CAS: 2088211-43-0) is a pyrrole-based carboxylic acid derivative with the molecular formula C₁₂H₁₀ClNO₂ and a molecular weight of 235.67 g/mol. Its structure features a 4-chlorophenyl substituent at position 5 and a methyl group at position 3 of the pyrrole ring (Figure 1). The compound is stored under dry conditions at 2–8°C and carries hazard warnings for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Pyrrole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and enzyme-inhibitory properties. The structural modifications on the pyrrole core—such as halogenation, alkylation, or fusion with other heterocycles—often enhance these activities .

Properties

IUPAC Name |

5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-7-6-10(14-11(7)12(15)16)8-2-4-9(13)5-3-8/h2-6,14H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHXKRNGYLCKKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of 4-chlorobenzaldehyde with methyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-2-carboxylic Acid Derivatives

4-(4-(N,N-Dimethylsulfamoyl)benzyl)-3-methyl-1H-pyrrole-2-carboxylic acid (Compound 220)

- Molecular Formula : C₁₅H₁₇N₂O₄S

- Key Features : A sulfamoylbenzyl group at position 4 and a methyl group at position 3.

4-(Isoquinolin-8-ylmethyl)-3-methyl-1H-pyrrole-2-carboxylic acid (Compound 221)

- Molecular Formula : C₁₆H₁₃N₂O₂

- Key Features: An isoquinoline substituent at position 4.

5-Phenyl-1H-pyrrole-2-carboxylic acid

Heterocyclic Analogues with Anticancer Activity

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

- Key Features : Triazole core with a 4-chlorophenyl and trifluoromethyl group.

- Activity: Inhibited NCI-H522 lung cancer cells (GP = 68.09%).

Ethyl 5-(4-chlorophenyl)-2H-pyrazole-3-carboxylate

Thiophene-Pyrrole Hybrids

5-(4-Chlorophenyl)-3-(2-methyl-4-oxo-5-phenyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidine-7-yl)-thiophene-2-carboxylic acid (Compound 16)

- Activity : Demonstrated higher anticancer activity than doxorubicin in vitro. The fused pyrrolopyrimidine-thiophene system increases planar surface area, enhancing DNA intercalation or enzyme inhibition .

5-(4-Chlorophenyl)-{3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]-pyrimidin-7-yl}-thiophene-2-carboxylic acid (Compound 19b)

Halogenated Aryl Derivatives

5-(4-Bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

- Molecular Formula: C₁₉H₁₅ClBrNO₂

- Key Features : Bromine substitution at the para position and a chloro-methylphenyl group at position 1.

- Impact : Increased molecular weight (404.69 g/mol) and halogen density may improve lipophilicity but reduce solubility compared to the target compound .

5-(4-Chloro-3-methylphenyl)-1H-pyrazole-3-carboxylic acid

- Molecular Formula : C₁₁H₉ClN₂O₂

- Key Features : Pyrazole ring with a 4-chloro-3-methylphenyl group.

- Data: Melting point = 222–224°C.

Structural and Functional Analysis Table

Key Findings and Implications

- Substituent Effects : The 4-chlorophenyl group in the target compound enhances lipophilicity and π-π stacking, while the methyl group at position 3 provides steric stabilization.

- Heterocycle Impact : Triazole and pyrazole analogues exhibit distinct electronic profiles, influencing binding to targets like c-Met kinase .

- Activity Trends : Thiophene-pyrrole hybrids with fused rings (e.g., Compound 19b) show superior anticancer activity, underscoring the importance of planar heterocyclic systems .

Biological Activity

5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a 4-chlorophenyl group and a carboxylic acid group. Its chemical formula is , and it is often utilized as a building block in the synthesis of more complex heterocyclic compounds .

The biological activity of this compound is believed to stem from its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate critical biological pathways, making it a candidate for drug discovery and therapeutic applications .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values for several tested strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. A study utilizing the A549 human lung adenocarcinoma cell line revealed that treatment with varying concentrations of the compound resulted in significant cytotoxic effects. The viability of A549 cells post-treatment was notably reduced compared to control groups, indicating its potential as an anticancer agent.

The results from this study are presented in Table 2.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 70 |

| 100 | 40 |

These findings highlight the compound's ability to inhibit cancer cell proliferation, warranting further investigation into its mechanism of action and potential therapeutic applications .

Comparative Analysis with Similar Compounds

This compound shows unique properties compared to other pyrrole derivatives. For instance:

- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide : Known for antiviral activity.

- N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides : Exhibits antitubercular activity.

The distinct substitution pattern on the pyrrole ring of the compound contributes to its unique biological profile, making it a valuable subject for further research .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on this compound. For example, derivatives were synthesized to enhance their antimicrobial properties and tested against resistant bacterial strains. The modifications aimed at improving efficacy while maintaining low toxicity levels in non-cancerous cells.

In another study, researchers explored the structure-activity relationship (SAR) of various substituted pyrroles, revealing that specific substitutions significantly impacted both antimicrobial and anticancer activities. These insights are crucial for guiding future modifications aimed at optimizing therapeutic efficacy .

Q & A

Q. Characterization Methods :

- Electrospray Ionization Mass Spectrometry (ESIMS) : Confirms molecular weight (e.g., ESIMS m/z (M+1): ~250–300 range for related compounds) .

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves atomic positions and bond lengths (e.g., monoclinic system with space group P2/c and unit cell parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, β = 102.42°) .

- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (though not explicitly detailed in evidence, standard practice).

Basic: What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

Answer:

High-Performance Liquid Chromatography (HPLC) :

Q. Supplementary Techniques :

- Melting Point Analysis : Validates crystallinity.

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, Cl content).

Advanced: How can researchers resolve contradictions in crystallographic data between different studies?

Answer:

Contradictions in crystallographic parameters (e.g., bond lengths, space groups) may arise from:

- Disorder in Crystal Packing : Use SHELXL refinement tools to model disorder (e.g., partial occupancy adjustments) .

- Data Quality : Ensure high-resolution data (e.g., <1.0 Å) and low R factors (R < 0.05 for reliable models) .

- Validation Tools : Cross-check with PLATON or Mercury for symmetry errors or missed hydrogen bonds .

Example : A study reported β = 102.42° for a monoclinic system, while another may differ due to temperature effects (e.g., 298 K vs. 294 K data collection) .

Advanced: What methodologies are employed to analyze hydrogen bonding patterns and their implications on stability?

Answer:

Graph Set Analysis :

- Method : Categorize hydrogen bonds (e.g., D , S , C motifs) using Etter’s formalism to map donor-acceptor interactions .

- Software : CrystalExplorer or Mercury for visualizing networks.

Case Study : In analogous compounds, intermolecular O–H···N bonds form infinite chains (graph set C(6) ), stabilizing the crystal lattice . For 5-(4-chlorophenyl)- derivatives, Cl···π interactions may further enhance packing efficiency .

Advanced: How to design an HPLC method for quantifying this compound and its impurities under varying pH conditions?

Answer:

Method Development Workflow :

Column Selection : C18 with 5 µm particle size for optimal retention.

Mobile Phase : Gradient of 10–90% acetonitrile in 0.1% phosphoric acid, adjusting pH (3–7) to study ionization effects .

Detection : UV at λ = 230–280 nm (max absorbance for aromatic systems).

Q. Validation Parameters :

| Parameter | Criteria | Example Value |

|---|---|---|

| Linearity | R² > 0.999 | 0.9995 |

| LOD/LOQ | Signal-to-noise ≥ 3/10 | 0.1 µg/mL (LOD) |

| Precision (%RSD) | ≤2% for retention time | 1.2% |

pH-Dependent Impurity Profiling : Acidic conditions (pH 3) may resolve carboxylate anion impurities, while neutral pH broadens peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.